Ewfw-acc

Immunoproteasome LMP7 Substrate Selectivity

EWFW-ACC (Glu-Trp-Phe-{Trp-ACC}) is a synthetic tetrapeptide fluorogenic substrate rationally designed for the selective monitoring of the LMP7 (β5i) subunit of the immunoproteasome. Unlike non-selective substrates (e.g., LLVY-AMC) that cannot distinguish between constitutive and immunoproteasome isoforms, EWFW-ACC exploits divergent cleavage specificities, enabling isoform-selective activity measurements in complex biological samples like immune cell lysates. This validated specificity is confirmed by sensitivity to the LMP7 inhibitor ONX 0914 and insensitivity to the β5 inhibitor PR-825, making it essential for accurate inhibitor screening and functional studies where iP-specific readout is critical.

Molecular Formula C47H46N8O9
Molecular Weight 866.9 g/mol
Cat. No. B12370940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEwfw-acc
Molecular FormulaC47H46N8O9
Molecular Weight866.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)CC(=O)N)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C47H46N8O9/c48-34(16-17-42(57)58)44(60)53-39(20-29-25-51-36-13-7-5-11-32(29)36)47(63)54-37(18-26-8-2-1-3-9-26)46(62)55-38(19-28-24-50-35-12-6-4-10-31(28)35)45(61)52-30-14-15-33-27(21-41(49)56)22-43(59)64-40(33)23-30/h1-15,22-25,34,37-39,50-51H,16-21,48H2,(H2,49,56)(H,52,61)(H,53,60)(H,54,63)(H,55,62)(H,57,58)/t34-,37-,38-,39-/m0/s1
InChIKeyXHSWHUVLHXGFEO-RIPFCACWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EWFW-ACC for Immunoproteasome Research: A Selective LMP7 Substrate for Precise Activity Profiling


EWFW-ACC is a synthetic tetrapeptide fluorogenic substrate (sequence: Glu-Trp-Phe-{Trp-ACC}) specifically designed for the selective monitoring of the LMP7 (β5i) subunit of the immunoproteasome (iP) [1]. It incorporates a 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore at the P1' position, enabling real-time quantification of proteolytic cleavage [1]. Its molecular formula is C47H46N8O9 with a molecular weight of 866.9 g/mol [2]. EWFW-ACC is optimized for high selectivity and activity, distinguishing it from generic proteasome substrates that lack isoform discrimination [1].

Why Generic Proteasome Substrates Cannot Substitute for EWFW-ACC in Immunoproteasome Research


Generic proteasome substrates such as LLVY-AMC (Suc-LLVY-AMC) are cleaved by both the constitutive proteasome (cP) and the immunoproteasome (iP) with comparable efficiency, rendering them incapable of distinguishing between these two isoforms in complex biological samples [1]. This lack of selectivity confounds the interpretation of proteasome activity data, particularly in immune cells where iP expression is upregulated [1]. In contrast, EWFW-ACC was rationally designed to exploit the divergent cleavage specificities of LMP7 (iP) versus β5 (cP), enabling isoform-selective activity measurements [1]. Using a non-selective substrate in applications requiring iP-specific readouts will yield misleading results, potentially obscuring the role of the immunoproteasome in disease models or therapeutic responses [1].

EWFW-ACC: Quantitative Evidence of Superior Selectivity and Kinetic Performance Versus Analogues


EWFW-ACC vs. EWHW-ACC: 16-Fold iP Selectivity and 7-Fold Improvement in Km

A P2 phenylalanine substitution in the parent tetrapeptide EWHW-ACC yielded EWFW-ACC, resulting in a dramatic improvement in both specific activity and immunoproteasome (iP) selectivity [1]. Michaelis-Menten kinetic analysis demonstrated that EWFW-ACC exhibits a 7-fold improvement in Km for the iP and a 16-fold selectivity at Vmax compared to the parent substrate's 6-fold selectivity [1].

Immunoproteasome LMP7 Substrate Selectivity Fluorogenic Assay Enzyme Kinetics

EWFW-ACC Distinguishes iP from cP in Mixed Proteasome Assays Where LLVY-AMC Fails

In assays using defined mixtures of purified immunoproteasome (iP) and constitutive proteasome (cP), EWFW-ACC activity correlated directly with the level of iP present, demonstrating its ability to distinguish its target proteasome under competitive conditions [1]. In contrast, the commercial β5/LMP7 substrate LLVY-AMC was unable to distinguish between the two proteasomes when assayed at a comparable substrate concentration [1].

Immunoproteasome Constitutive Proteasome Isoform Selectivity LLVY-AMC Fluorogenic Substrate

EWFW-ACC Cleavage is Specifically Blocked by LMP7-Selective Inhibitor ONX 0914, Not β5 Inhibitor PR-825

To confirm subunit selectivity, cell lysates were pretreated with subunit-selective inhibitors. EWFW-ACC cleavage was specifically blocked by the LMP7-selective inhibitor ONX 0914 (100 nM), but not by the β5-selective inhibitor PR-825 (100 nM) [1]. This confirms that the substrate's cleavage is mediated predominantly, if not exclusively, by the LMP7 subunit of the immunoproteasome.

LMP7 β5 Inhibitor Selectivity ONX 0914 PR-825

EWFW-ACC Retains iP Selectivity in Clinically Relevant Biological Samples (Whole Blood, PBMC, MOLT-4)

The selectivity of EWFW-ACC for the immunoproteasome was retained under more complex assay conditions using clinically relevant cell lysates from whole blood, a T-lymphoblast cell line (MOLT-4), and peripheral blood mononuclear cells (PBMCs), which contain varied proteasome ratios [1]. This demonstrates the substrate's utility in ex vivo and translational research settings.

Immunoproteasome LMP7 Ex Vivo Assay Whole Blood PBMC

EWFW-ACC: Recommended Application Scenarios for Selective Immunoproteasome Profiling


Selective Monitoring of LMP7 Activity in Cellular Lysates Containing Mixed Proteasome Populations

EWFW-ACC is uniquely suited for accurately measuring immunoproteasome (LMP7) activity in complex biological samples, such as immune cell lysates (e.g., PBMCs, whole blood), where both immunoproteasome and constitutive proteasome are present. As demonstrated in the eLife study, EWFW-ACC activity directly correlates with iP levels in mixed proteasome assays, while the non-selective substrate LLVY-AMC cannot distinguish between isoforms [1]. This enables researchers to dissect the specific contribution of the immunoproteasome to total proteasome capacity in disease models or following therapeutic intervention.

Screening and Characterization of LMP7-Selective Inhibitors

The LMP7 subunit of the immunoproteasome is a validated therapeutic target for autoimmune disorders and cancer. EWFW-ACC provides a robust and quantitative fluorogenic assay for screening compound libraries to identify and characterize LMP7-selective inhibitors. The assay's specificity is confirmed by its sensitivity to the LMP7 inhibitor ONX 0914 and its insensitivity to the β5 inhibitor PR-825 [1]. This allows for the accurate determination of inhibitor potency (IC50) and selectivity profiles without interference from constitutive proteasome activity.

Investigating Immunoproteasome Function in Immune Cell Biology and Disease Models

EWFW-ACC enables the functional study of the immunoproteasome in its native cellular context. By selectively reporting on LMP7 activity, it can be used to investigate the regulation of immunoproteasome expression and activity in response to inflammatory stimuli (e.g., IFN-γ), during T cell differentiation, or in pathological conditions where immunoproteasome expression is altered. The substrate's validated performance in clinically relevant lysates (whole blood, PBMC, MOLT-4) [1] supports its use in both basic immunology research and translational studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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